6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one
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Overview
Description
6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom at the 6th position and a phenylsulfonyl group at the 3rd position of the chromone ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one typically involves the bromination of a chromone derivative followed by the introduction of the phenylsulfonyl group. One common method involves the bromination of 3-formylchromone using bromine in acetic acid to yield 6-bromo-3-formylchromone. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The chromone ring can undergo oxidation or reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Sulfonylation: Phenylsulfonyl chloride in the presence of a base like pyridine.
Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its chromone backbone, which is known for anti-inflammatory, antioxidant, and anticancer properties.
Biological Studies: The compound can be used to study the biological pathways and molecular targets associated with chromones.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for pharmaceutical research.
Mechanism of Action
The mechanism of action of 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its chromone structure. Chromones are known to inhibit enzymes, modulate signaling pathways, and interact with cellular receptors, which may contribute to their biological activities .
Comparison with Similar Compounds
Similar Compounds
6-bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine: Similar in having a bromine and phenylsulfonyl group but differs in the core structure.
6-bromo-3-formylchromone: Shares the bromine and chromone structure but lacks the phenylsulfonyl group.
Uniqueness
6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one is unique due to the combination of the bromine atom and the phenylsulfonyl group on the chromone ring. This specific arrangement may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-bromochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO4S/c16-11-6-7-13-10(8-11)9-14(15(17)20-13)21(18,19)12-4-2-1-3-5-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVSJEWEDFCNPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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